molecular formula C21H32O3 B139413 7alpha-Hydroxypregnenolone CAS No. 30626-96-1

7alpha-Hydroxypregnenolone

Cat. No.: B139413
CAS No.: 30626-96-1
M. Wt: 332.5 g/mol
InChI Key: UEWNVBNIVGLQPG-XXHSLLPRSA-N
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Chemical Reactions Analysis

Types of Reactions: 7alpha-Hydroxypregnenolone undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .

Common Reagents and Conditions:

Major Products: The primary product of the hydroxylation of pregnenolone is this compound. Further oxidation or reduction reactions can lead to the formation of various hydroxylated or reduced derivatives .

Scientific Research Applications

Neurobiological Effects

7α-OHP is primarily recognized for its role as a neuronal activator . Research indicates that it stimulates locomotor activity in newts through the dopaminergic system. Specifically, studies have shown that the administration of 7α-OHP leads to a dose-dependent increase in dopamine release from cultured brain tissue, which is crucial for motor function .

Synthesis Mechanisms

The synthesis of 7α-OHP occurs in the brain and involves specific steroidogenic enzymes, notably cytochrome P450 7B (CYP7B) . This enzyme catalyzes the conversion of pregnenolone into 7α-OHP. The expression of CYP7B and subsequent production of 7α-OHP vary seasonally, highlighting the dynamic nature of neurosteroidogenesis .

Biochemical Pathways

  • Neurosteroidogenesis : The brain's ability to produce neurosteroids like 7α-OHP from cholesterol is a conserved trait among vertebrates .
  • Hormonal Influence : Prolactin plays a critical role in stimulating the synthesis of 7α-OHP, particularly during periods of increased reproductive activity .

Potential Therapeutic Applications

Emerging research suggests that 7α-OHP may have therapeutic potential beyond its role in locomotion. Its neuroactive properties could be explored for various conditions:

  • Neurological Disorders : Given its influence on dopaminergic pathways, 7α-OHP might be investigated for its effects on conditions such as Parkinson's disease or depression, where dopamine regulation is crucial.
  • Circadian Rhythm Regulation : Studies have indicated that melatonin regulates the synthesis of 7α-OHP, suggesting potential applications in managing sleep disorders and circadian rhythm disruptions .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms associated with 7α-OHP:

StudyFindings
Demonstrated that 7α-OHP stimulates locomotor activity in newts via dopaminergic activation.
Identified prolactin as a regulator of 7α-OHP synthesis related to seasonal locomotion changes.
Summarized advances in understanding the bioactive roles of 7α-OHP in amphibians and its physiological implications.

Biological Activity

7alpha-Hydroxypregnenolone (7α-P) is a neurosteroid derived from pregnenolone, playing a significant role in the modulation of locomotor activity and other physiological processes in vertebrates. This compound has garnered attention due to its unique biological activities, particularly its influence on the dopaminergic system and its regulatory mechanisms involving melatonin and prolactin.

7α-P is synthesized in the brain through the action of cytochrome P450 7B (CYP7B), which catalyzes the hydroxylation of pregnenolone. This enzymatic process is crucial for the production of 7α-P, which subsequently acts as a modulator of neuronal activity. Studies have shown that 7α-P stimulates locomotor activity by activating dopaminergic pathways, suggesting its role as a neuronal activator .

Influence on Locomotor Activity

Research indicates that 7α-P significantly influences locomotor behavior in various vertebrates, including newts and quail. The synthesis of this neurosteroid exhibits diurnal and seasonal variations, regulated by melatonin and prolactin. For example, male quail demonstrate higher levels of 7α-P synthesis during breeding seasons, correlating with increased locomotor activity .

Gender Differences in Synthesis

Notably, studies have identified sex differences in the synthesis of 7α-P. Males exhibit pronounced diurnal changes in both 7α-P levels and locomotor activity, while females maintain consistently lower levels throughout the day. This difference highlights the potential role of sex hormones in regulating neurosteroid synthesis and associated behaviors .

Regulatory Mechanisms

The regulation of 7α-P synthesis involves multiple hormonal pathways. Melatonin has been shown to enhance the production of this neurosteroid, particularly following pinealectomy, which removes melatonin's influence. Conversely, exogenous melatonin administration can suppress 7α-P synthesis . Additionally, prolactin has been implicated as a key regulator, with studies demonstrating that it increases 7α-P synthesis in male newts during specific seasonal periods .

Table: Summary of Key Studies on this compound

Study ReferenceSubjectKey Findings
Tsutsui et al. (2008) QuailIdentified diurnal variations in 7α-P synthesis linked to locomotor activity.
Haraguchi et al. (2010) NewtsDemonstrated that melatonin regulates locomotor activity through 7α-P modulation.
Kato et al. (2008) QuailHighlighted sex differences in 7α-P synthesis and its correlation with locomotion.
Kato et al. (2009) NewtsProlactin's role in enhancing 7α-P synthesis during breeding seasons was established.

Case Study: Seasonal Variation in Male Newts

A detailed study on male newts revealed that their locomotor activity peaks during spring breeding periods, coinciding with elevated levels of 7α-P. The research utilized hypophysectomy to assess the role of prolactin in this process, confirming that removal of pituitary function significantly decreased neurosteroid synthesis . The findings suggest that environmental cues and hormonal changes interact to modulate both behavior and neurosteroid production.

Properties

IUPAC Name

1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWNVBNIVGLQPG-XXHSLLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433466
Record name 3beta,7alpha-Dihydroxy-5-pregnen-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30626-96-1
Record name 3beta,7alpha-Dihydroxy-5-pregnen-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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